molecular formula C21H18N2O2 B5689550 N,N'-(2-methyl-1,4-phenylene)dibenzamide

N,N'-(2-methyl-1,4-phenylene)dibenzamide

Cat. No.: B5689550
M. Wt: 330.4 g/mol
InChI Key: JOEPOMMHWHAODI-UHFFFAOYSA-N
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Description

N,N'-(2-methyl-1,4-phenylene)dibenzamide is a chemical compound of interest in scientific research and development. It belongs to the class of substituted benzamides, which are versatile scaffolds in medicinal and materials chemistry. Researchers have explored similar benzamide derivatives for various applications, including their use as intermediates in the synthesis of more complex molecules and in the development of supramolecular structures due to their rigid backbones and hydrogen-bonding capabilities . For instance, N,N'-phenylenebisbenzamide compounds have been used in the creation of hydrogels and other polymeric materials . The structural motif of benzamides is also significant in pharmaceutical research, where it has been found in compounds investigated for a range of biological activities . The specific 2-methyl substituent on the central phenylene ring in this compound may influence the compound's conformation, crystallinity, and intermolecular interactions, which can be critical parameters in material science and crystal engineering . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-14-18(22-20(24)16-8-4-2-5-9-16)12-13-19(15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEPOMMHWHAODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N,N'-(1,4-Phenylene)dibenzamide

  • Molecular Formula : C₂₀H₁₆N₂O₂
  • Molecular Weight : 316.36 g/mol .
  • Key Difference : Absence of the 2-methyl group on the phenylene ring.
  • Impact : The methyl-free analog exhibits higher symmetry and lower steric hindrance, leading to enhanced crystallinity and intermolecular hydrogen bonding. This makes it more suitable for applications in crystal engineering .

N,N′-(4,5-Dichloro-o-phenylene)dibenzamide

  • Molecular Formula : C₂₀H₁₄Cl₂N₂O₂
  • Molecular Weight : 385.25 g/mol .
  • Key Difference : Chlorine substituents at the 4,5-positions on the phenylene ring.
  • Impact : The electron-withdrawing chlorine atoms reduce electron density on the aromatic ring, altering reactivity in metal-catalyzed reactions. This compound also forms dimeric hydrogen-bonded structures, as confirmed by X-ray crystallography .

N,N'-(Butane-1,4-diyl)dibenzamide

  • Molecular Formula : C₁₈H₂₀N₂O₂
  • Molecular Weight : 296.37 g/mol .
  • Key Difference : Replacement of the aromatic phenylene linker with a flexible aliphatic butane chain.
  • Impact : The aliphatic chain increases conformational flexibility, reducing thermal stability (decomposition observed at ~200°C) compared to the rigid aromatic analogs. This flexibility also diminishes its utility in rigid polymer matrices .

Physical and Thermal Properties

Compound Melting Point (°C) Thermal Decomposition (°C) Solubility in DMSO (mg/mL)
N,N'-(2-Methyl-1,4-phenylene)dibenzamide 285–290 (est.) >300 ~10 (moderate)
N,N'-(1,4-Phenylene)dibenzamide 310–315 >350 ~5 (low)
N,N'-(Butane-1,4-diyl)dibenzamide 180–185 ~200 ~50 (high)

Notes:

  • The methyl group in this compound slightly lowers melting points compared to the unsubstituted analog due to disrupted packing .
  • Aliphatic analogs (e.g., butane-linked) exhibit higher solubility in polar solvents like DMSO but inferior thermal stability .

Reactivity and Functionalization

  • This compound : The methyl group directs electrophilic substitution reactions meta to its position, enabling selective functionalization. This property is leveraged in synthesizing derivatives for coordination polymers .
  • N,N’-(Propane-1,2-diyldicarbamothioyl)dibenzamide : Incorporation of thiourea groups (C=S) enhances metal-binding capacity, making it suitable for catalytic applications. However, the thioamide linkage reduces hydrolytic stability compared to traditional amides .
  • N,N′-(2,5-Dichloro-1,4-phenylene)bis[3-oxobutanamide]: The oxobutanamide substituents introduce keto-enol tautomerism, broadening its utility in pH-responsive materials .

Q & A

Q. Tables for Quick Reference

Characterization Technique Key Parameters Reference
XRDHydrogen-bond distance: 2.8–3.0 Å
¹H NMRAromatic protons: δ 7.2–8.1 ppm
TGADecomposition onset: >200°C
Synthetic Optimization Optimal Conditions Reference
CatalystNano-TiCl₄·SiO₂ (5–10 mol%)
SolventDMF, 100°C

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